Fermentative Production Titer in Escherichia coli vs. Corynebacterium glutamicum
The selection of the production host for L-homoserine is a critical procurement decision. A direct comparison of fermentation performance shows that Escherichia coli systems achieve significantly higher product titers than those based on Corynebacterium glutamicum. An engineered plasmid-free E. coli strain (HSY43) achieved a titer of 125.07 g/L in a 5 L fermenter [1], while an optimized C. glutamicum strain achieved a maximum of 78.3 g/L in a 15 L fermenter [2]. This demonstrates a clear advantage for E. coli-based production for high-volume applications.
| Evidence Dimension | Fermentation Titer |
|---|---|
| Target Compound Data | 125.07 g/L (E. coli strain HSY43) |
| Comparator Or Baseline | 78.3 g/L (C. glutamicum strain R240I/pXTuf-Cgl2344) |
| Quantified Difference | 46.77 g/L higher titer (approximately 60% higher) |
| Conditions | 5 L fermenter for E. coli, 60 h; 15 L fermenter for C. glutamicum |
Why This Matters
This data is essential for sourcing decisions, as it quantifies the superior production efficiency of E. coli-based L-homoserine, directly impacting cost and supply chain reliability for industrial users.
- [1] Chen, Y., et al. (2024). Balancing the AspC and AspA Pathways of Escherichia coli by Systematic Metabolic Engineering Strategy for High-Efficient l-Homoserine Production. ACS Synthetic Biology, 13(8), 2457–2469. https://doi.org/10.1021/acssynbio.4c00208 View Source
- [2] Zhao, G., et al. (2025). Engineering Corynebacterium glutamicum for efficient l-homoserine production. Bioresource Technology, 129473. https://doi.org/10.1016/j.biortech.2025.129473 View Source
